REACTION_CXSMILES
|
[C:1]([CH:4]1[S:9][CH2:8][CH2:7][N:6]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:5]1)(=O)[NH2:2].B>C1COCC1>[NH2:2][CH2:1][CH:4]1[S:9][CH2:8][CH2:7][N:6]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:5]1
|
Name
|
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
|
C(N)(=O)C1CN(CCS1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by dropwise addition of methanol/acetic acid (18 mL, 9:1 v/v)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate and sat. aqueous Na2CO3
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1CN(CCS1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.11 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |